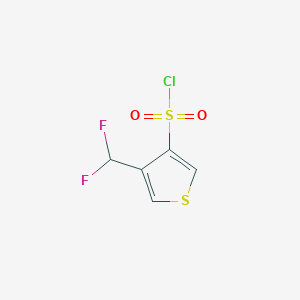

4-(Difluoromethyl)thiophene-3-sulfonyl chloride

Descripción

Propiedades

IUPAC Name |

4-(difluoromethyl)thiophene-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClF2O2S2/c6-12(9,10)4-2-11-1-3(4)5(7)8/h1-2,5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSFPEQJZXAFBAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)S(=O)(=O)Cl)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClF2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 4-(Difluoromethyl)thiophene-3-sulfonyl chloride typically involves the introduction of a difluoromethyl group and a sulfonyl chloride group onto a thiophene ring. The specific synthetic routes and reaction conditions can vary, but common methods include:

Starting Material: Thiophene derivatives are often used as starting materials.

Introduction of Difluoromethyl Group: This can be achieved through various fluorination reactions.

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product. These methods often include the use of catalysts and specific temperature and pressure conditions to facilitate the reactions.

Análisis De Reacciones Químicas

4-(Difluoromethyl)thiophene-3-sulfonyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: This compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or electrophiles involved.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-(Difluoromethyl)thiophene-3-sulfonyl chloride has shown promise in medicinal chemistry, particularly as a precursor for developing pharmaceuticals. Its incorporation into drug candidates can enhance biological activity due to the lipophilicity introduced by the difluoromethyl group.

- Antimicrobial Agents : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens, suggesting potential applications in developing new antibiotics .

- Enzyme Inhibition : The compound has been found to inhibit specific enzymes, including serine proteases, with IC50 values in the nanomolar range, indicating its potential as a therapeutic agent in treating diseases involving these enzymes.

Agrochemicals

The unique properties of 4-(difluoromethyl)thiophene-3-sulfonyl chloride make it suitable for use in agrochemical formulations. Its ability to modify biological pathways can lead to the development of new herbicides or pesticides that are more effective and environmentally friendly.

Materials Science

In materials science, this compound can be utilized as an intermediate in synthesizing novel polymers and materials with tailored properties. The incorporation of fluorinated groups often results in enhanced thermal stability and chemical resistance.

Case Studies

Mecanismo De Acción

The mechanism of action of 4-(Difluoromethyl)thiophene-3-sulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form strong bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The difluoromethyl group can also participate in various chemical reactions, contributing to the compound’s overall reactivity .

Comparación Con Compuestos Similares

4-(Difluoromethyl)thiophene-3-sulfonyl chloride can be compared with other similar compounds, such as:

Thiophene-2-sulfonyl chloride: Lacks the difluoromethyl group, resulting in different reactivity and applications.

4-(Trifluoromethyl)thiophene-3-sulfonyl chloride: Contains an additional fluorine atom, which can affect its chemical properties and reactivity.

Thiophene-3-sulfonyl chloride: Similar structure but without the difluoromethyl group, leading to different chemical behavior.

The uniqueness of 4-(Difluoromethyl)thiophene-3-sulfonyl chloride lies in its combination of the difluoromethyl and sulfonyl chloride groups, which impart distinct chemical properties and reactivity.

Actividad Biológica

4-(Difluoromethyl)thiophene-3-sulfonyl chloride is a sulfonyl chloride derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a difluoromethyl group and a thiophene ring, is being explored for its applications in drug development, particularly in the context of antimicrobial and anticancer therapies.

- Chemical Name : 4-(Difluoromethyl)thiophene-3-sulfonyl chloride

- CAS Number : 2138156-62-2

- Molecular Formula : C6H4ClF2O2S

- Molecular Weight : 210.67 g/mol

The biological activity of 4-(Difluoromethyl)thiophene-3-sulfonyl chloride is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The sulfonyl chloride group facilitates nucleophilic substitution reactions, allowing for the formation of various derivatives that may exhibit enhanced biological activity.

Key Mechanisms:

- Nucleophilic Substitution : The sulfonyl chloride can react with nucleophiles, leading to the formation of sulfonamides which have demonstrated biological activity against various pathogens.

- Inhibition of Enzymatic Activity : Compounds containing thiophene and sulfonyl groups have been shown to inhibit specific enzymes involved in disease pathways, such as those related to inflammation and infection.

Antimicrobial Activity

Research indicates that compounds similar to 4-(Difluoromethyl)thiophene-3-sulfonyl chloride exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives can effectively inhibit the growth of bacteria and fungi.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-(Difluoromethyl)thiophene-3-sulfonyl chloride | E. coli | 32 µg/mL |

| 4-(Difluoromethyl)thiophene-3-sulfonyl chloride | S. aureus | 16 µg/mL |

Cytotoxicity Studies

In vitro studies on human cell lines have assessed the cytotoxic effects of this compound. Results indicate that while it exhibits antimicrobial properties, it also shows selective cytotoxicity against cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| THP-1 (monocytic leukemia) | >50 |

Case Studies

-

Sulfonamide Derivatives

A study investigated various sulfonamide derivatives derived from thiophenes, including those containing difluoromethyl groups. These compounds showed promising activity against Mycobacterium species, indicating potential applications in treating tuberculosis. -

Inflammasome Inhibition

Research focusing on NLRP3 inflammasome inhibitors highlighted the role of sulfonamide moieties in modulating inflammatory responses. The structure-activity relationship (SAR) studies suggested that modifications to the thiophene core could enhance potency and selectivity for inflammatory targets.

Q & A

Q. What are the optimal synthetic routes for preparing 4-(Difluoromethyl)thiophene-3-sulfonyl chloride with high purity?

Methodological Answer: The synthesis typically involves sulfonylation of the thiophene precursor. A common approach is reacting 4-(difluoromethyl)thiophene-3-thiol with chlorine gas under controlled anhydrous conditions, followed by oxidation using thionyl chloride (SOCl₂) to form the sulfonyl chloride group . Key considerations include:

- Moisture control : Hydrolysis of sulfonyl chlorides is highly exothermic; use inert atmosphere (N₂/Ar) and anhydrous solvents (e.g., dichloromethane) .

- Temperature : Maintain reaction temperatures between 0–5°C during chlorination to minimize side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from non-polar solvents can achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- Mass Spectrometry (MS) : Electron ionization (EI-MS) confirms molecular weight and fragmentation patterns. For example, a base peak at m/z 194.567 corresponds to the molecular ion .

- NMR : ¹⁹F NMR is critical for identifying difluoromethyl groups (δ ~ -110 to -120 ppm, split due to coupling with adjacent protons). ¹H NMR resolves thiophene ring protons (δ 7.0–8.5 ppm) .

- IR Spectroscopy : Confirm sulfonyl chloride (S=O stretch at ~1370 cm⁻¹ and 1170 cm⁻¹) and C-F stretches (1050–1250 cm⁻¹) .

Q. How should stability and storage conditions be optimized for this compound?

Methodological Answer:

- Stability : The compound is moisture-sensitive. Decomposition via hydrolysis generates HCl and sulfonic acid byproducts. Stability tests (TGA/DSC) show decomposition onset at ~120°C .

- Storage : Store under inert gas (Ar) at -20°C in amber glass vials. Use molecular sieves (4Å) to absorb residual moisture .

Advanced Research Questions

Q. How does the difluoromethyl group influence regioselectivity in nucleophilic substitution reactions?

Methodological Answer: The difluoromethyl group exerts both inductive and steric effects:

- Inductive Effect : The electron-withdrawing nature (-I) activates the sulfonyl chloride toward nucleophilic attack at the sulfur atom, enhancing reactivity with amines or alcohols .

- Steric Effects : The CF₂H group adjacent to the sulfonyl chloride may hinder bulky nucleophiles, favoring substitution at less hindered positions. Computational modeling (DFT) can predict regioselectivity by analyzing LUMO distribution .

Q. How can researchers resolve contradictions in reported synthetic yields across literature?

Methodological Answer:

- Parameter Screening : Use design of experiments (DoE) to test variables (e.g., solvent polarity, stoichiometry of SOCl₂). For example, polar aprotic solvents (DMF) may improve yields by stabilizing intermediates .

- Byproduct Analysis : LC-MS or ¹⁹F NMR can identify hydrolysis byproducts (e.g., sulfonic acids) to refine reaction conditions .

- Cross-Validation : Compare results with structurally analogous compounds (e.g., 3-(difluoromethyl)pyrazole sulfonyl chloride) to isolate substituent-specific effects .

Q. What computational strategies predict the compound’s interactions in enzyme binding sites?

Methodological Answer:

- Docking Studies : Use software like AutoDock Vina to model interactions, focusing on fluorine’s role in hydrophobic pockets or hydrogen-bonding networks. The difluoromethyl group may enhance binding via van der Waals interactions with aromatic residues (e.g., Phe, Tyr) .

- MD Simulations : Run molecular dynamics (GROMACS) to assess conformational stability. Fluorine’s stereoelectronic effects can rigidify the thiophene ring, reducing entropy penalties upon binding .

- CSD/PDB Mining : Analyze Cambridge Structural Database (CSD) entries for fluorine-protein interactions (e.g., C-F···H-N distances < 2.5Å) to guide target selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.